molecular formula C11H14O3 B2892676 4-(Isopropoxymethyl)benzoic acid CAS No. 850021-34-0

4-(Isopropoxymethyl)benzoic acid

Cat. No.: B2892676
CAS No.: 850021-34-0
M. Wt: 194.23
InChI Key: CDUSEBOKXBZUSG-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a benzoic acid core substituted with an isopropoxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by hydrolysis. One common method includes the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form the isopropoxymethyl derivative. This intermediate is then subjected to acidic hydrolysis to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Isopropoxymethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(Isopropoxymethyl)benzoic acid is unique due to the presence of the isopropoxymethyl group, which can influence its reactivity and interactions compared to other benzoic acid derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(propan-2-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUSEBOKXBZUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of isopropanol and 4-Bromomethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 4-Isopropoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (d, J=8.2, 2 arom.H); 7.41 (d, J=8.2, 2 arom.H); 4.51 (s, OCH2C6H4—); 3.63 (m, CH(CH3)2); 1.14 (d, CH(CH3)2). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 144.47; 129.52; 129.23 (2 arom.C); 126.93 (2 arom. C); 70.67; 68.47; 22.00 (2 C).
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